4-Bromo-3-ethoxy-N-isopropylbenzamide
Description
4-Bromo-3-ethoxy-N-isopropylbenzamide is a benzamide derivative featuring a bromine atom at the para position, an ethoxy group at the meta position, and an isopropyl substituent on the amide nitrogen. This compound is of interest in medicinal and agrochemical research due to its structural motifs, which are associated with bioactivity modulation.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-16-11-7-9(5-6-10(11)13)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJXZEZOBAYOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethoxy-N-isopropylbenzamide typically involves the following steps:
Bromination: The starting material, 3-ethoxybenzamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the fourth position of the benzene ring.
Amidation: The brominated intermediate is then reacted with isopropylamine under suitable conditions to form the final product, 4-Bromo-3-ethoxy-N-isopropylbenzamide. This reaction is typically carried out in a solvent such as dichloromethane or ethanol, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 4-Bromo-3-ethoxy-N-isopropylbenzamide would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethoxy-N-isopropylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxy group and the amide moiety can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethoxy group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the amide group to the corresponding amine.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the amide bond.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with oxidized ethoxy groups, such as aldehydes or carboxylic acids.
Reduction: Products with reduced amide groups, such as primary amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-Bromo-3-ethoxy-N-isopropylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethoxy-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Benzamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
